![molecular formula C15H23FN2O B1401002 N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine CAS No. 1316222-85-1](/img/structure/B1401002.png)
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine is a synthetic organic compound characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to a methylazepan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.
Formation of 4-fluorophenoxyethyl bromide: The 4-fluorophenol is reacted with ethylene bromide in the presence of a base like potassium carbonate to form 4-fluorophenoxyethyl bromide.
Synthesis of N-methylazepan-4-amine: This involves the alkylation of azepane with methyl iodide.
Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyethyl bromide with N-methylazepan-4-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine has been explored for its potential as a therapeutic agent. The presence of the fluorophenoxy group suggests that it may interact with specific biological targets, potentially leading to the development of new medications for various conditions, including neurological disorders and cancer.
Case Study: Neuropharmacology
Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems. For instance, analogs of this compound have been tested for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia.
Biochemical Research
This compound can serve as a valuable tool in biochemical studies aimed at understanding receptor-ligand interactions. Its ability to selectively bind to certain receptors makes it an important candidate for studying signal transduction pathways.
Case Study: Receptor Binding Studies
In vitro studies have demonstrated that related compounds can inhibit or activate specific receptor subtypes, providing insights into their mechanisms of action. Such studies could lead to the identification of novel therapeutic targets.
Synthetic Chemistry
The synthesis of this compound involves several steps, including the formation of the azepane ring and the introduction of the fluorophenoxy group. This compound serves as an example in synthetic methodologies aimed at creating complex organic molecules.
Synthetic Pathway Example
- Formation of Azepane : Utilizing appropriate precursors to create the azepane scaffold.
- Fluorophenoxy Introduction : Employing electrophilic aromatic substitution techniques to attach the fluorophenoxy moiety.
- Final Amine Modification : Methylation to achieve the final product.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the azepan-4-amine moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-fluorophenoxy)ethanamine
- N-methyl-2-(4-fluorophenoxy)ethanamine
- N-(4-fluorophenoxy)ethylamine
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine stands out due to its unique combination of a fluorophenoxy group and an azepan-4-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃FN₂O
- Molecular Weight : 266.35 g/mol
- CAS Number : 1316222-85-1
The compound features a fluorophenoxy group, which is known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
This compound exhibits several mechanisms that contribute to its biological effects:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive properties.
- Cytotoxic Effects : Preliminary studies suggest that derivatives with similar structures exhibit cytotoxicity against cancer cell lines, indicating potential anti-cancer properties.
Case Studies and Experimental Findings
A series of studies have evaluated the biological activity of this compound and related compounds:
- Cytotoxicity Assays :
- Antimicrobial Activity :
- In Vivo Studies :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-18(14-3-2-9-17-10-8-14)11-12-19-15-6-4-13(16)5-7-15/h4-7,14,17H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVSYOKGFWYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)F)C2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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